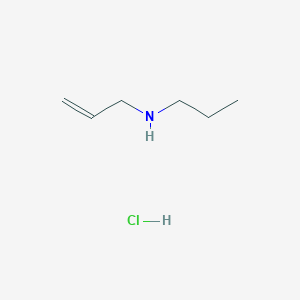
N-Propyl-2-propen-1-amine hydrochloride
Vue d'ensemble
Description
“N-Propyl-2-propen-1-amine hydrochloride” is a chemical compound. Its base compound, 2-Propen-1-amine, also known as Allylamine, has the molecular formula C3H7N . The hydrochloride version of this compound has the molecular formula C3H8ClN .
Molecular Structure Analysis
The molecular structure of 2-Propen-1-amine, the base compound, is available as a 2D Mol file or a computed 3D SD file . The specific molecular structure of “this compound” is not provided in the search results.Physical And Chemical Properties Analysis
While the specific physical and chemical properties of “this compound” are not detailed in the search results, propylamine, a related compound, is a colorless liquid with a strong, ammonia-like odor. It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C. It showcases a boiling point of 47-48°C and a melting point of -83°C. The compound is readily miscible with water and most organic solvents .Applications De Recherche Scientifique
Asymmetric Synthesis
N-Propyl-2-propen-1-amine hydrochloride is used in asymmetric synthesis, particularly in the production of potential treatments for human papillomavirus infections. A key step in this process involves asymmetric reductive amination directed by chiral (phenyl)ethylamines, achieving high disastereofacial selectivity (Boggs et al., 2007).
Generation and Rearrangements of Ylides
This compound plays a role in the generation and rearrangement of ylides from tertiary amines and α-diazo ketones. In this context, it is used for catalysis, notably in reactions resulting in the formation of α-amino ketones (D. Zotto et al., 2000).
Polymeric Prodrug Synthesis
It is involved in the synthesis of vinyl ether type polymeric prodrugs. Such applications are significant in the development of controlled drug release systems, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) (Babazadeh, 2008).
Functional Modification of Hydrogels
This compound is used in the functional modification of hydrogels, such as poly vinyl alcohol/acrylic acid hydrogels. These modifications enhance their thermal stability and antibacterial properties, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Methamphetamine Synthesis Impurity Profiling
While related to drug synthesis, an interesting application is in the profiling of methamphetamine impurities to understand drug trafficking routes. This compound is identified as a key impurity in certain synthetic routes, providing valuable forensic information (Kunalan et al., 2009).
Chitosan Hydrogel Development
This compound is also crucial in the development of chitosan hydrogels for drug delivery. The hydrogels show pH and temperature-responsive swelling ratios, indicating potential in targeted drug delivery systems (Karimi et al., 2018).
Secondary Acetamide Deprotection
In organic chemistry, this compound is used for the deprotection of secondary acetamides. This process is notable for its mild conditions and efficiency (Koenig et al., 2009).
Safety and Hazards
Propylamine, a related compound, is flammable and can cause burns and eye damage. It is harmful to aquatic life and can cause long-term adverse effects in the aquatic environment . The specific safety and hazards associated with “N-Propyl-2-propen-1-amine hydrochloride” are not detailed in the search results.
Propriétés
IUPAC Name |
N-prop-2-enylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-3-5-7-6-4-2;/h3,7H,1,4-6H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPHROHJLPNGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B3148660.png)
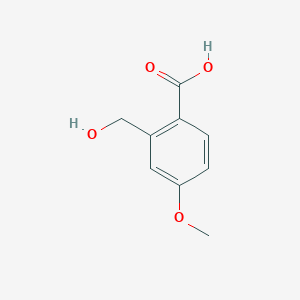
![2,2'-(1,4-Butanediyl)bis[1,3-dioxolane]](/img/structure/B3148665.png)
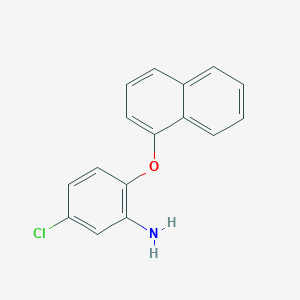
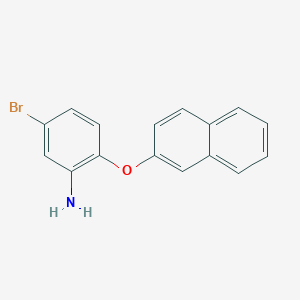
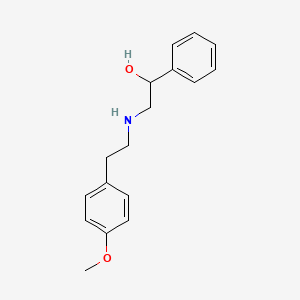
![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3148710.png)
![4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3148711.png)
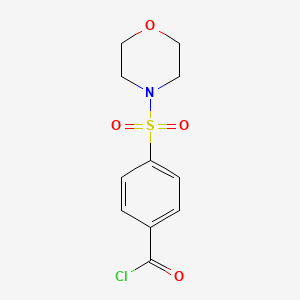
![1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine](/img/structure/B3148731.png)

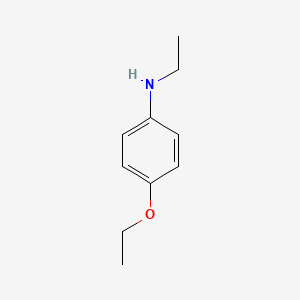
![1-[4-(3-Bromopropoxy)phenyl]ethanone](/img/structure/B3148748.png)